molecular formula C19H23NO5 B4066760 5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide

5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide

Cat. No.: B4066760
M. Wt: 345.4 g/mol
InChI Key: HRYHSNYMCTYUOT-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15762283 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking for Alzheimer's Disease

A study by Hussain et al. (2016) detailed the synthesis of a series of benzamides, including compounds structurally similar to "5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide," as potential therapeutic agents for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's disease therapy, showing that specific derivatives exhibited excellent inhibitory potential, hinting at their use in treating neurodegenerative disorders (Hussain et al., 2016).

Antiprotozoal Activity

Das and Boykin (1977) synthesized derivatives of furans, including compounds with structural motifs related to the query compound, which were tested for their antiprotozoal activity. This research demonstrated the potential of these compounds in treating diseases caused by protozoan parasites, such as Trypanosoma rhodesiense, highlighting their significance in developing new therapeutic agents (Das & Boykin, 1977).

Dye-Sensitized Solar Cells

Kim et al. (2011) investigated phenothiazine derivatives with furan as a conjugated linker, including structures analogous to the query compound, for their use in dye-sensitized solar cells. The study found that derivatives with furan linkers exhibited improved solar energy-to-electricity conversion efficiency, demonstrating the compound's potential application in renewable energy technologies (Kim et al., 2011).

Properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-2-22-14-5-7-15(8-6-14)24-13-17-9-10-18(25-17)19(21)20-12-16-4-3-11-23-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYHSNYMCTYUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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